

Technical Support Center: N-octadecyl-octadecanamide Dispersion in Polymers

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Compound of Interest

Compound Name: Octadecanamide, N-octadecyl-

Cat. No.: B077672

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the dispersion of N-octadecyl-octadecanamide (stearyl stearamide) in polymer systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is N-octadecyl-octadecanamide and why is it used in polymers?

N-octadecyl-octadecanamide, also known as stearyl stearamide, is a synthetic wax belonging to the secondary bis-amide family. It is primarily used as an internal lubricant and slip agent in a variety of polymers, including polyolefins (polyethylene, polypropylene), and engineering plastics. Its key functions are to reduce the coefficient of friction (CoF) on the polymer surface and to decrease melt viscosity during processing. This improves processability, prevents blocking (sticking) of films, and enhances the surface finish of the final product.

Q2: I am observing a waxy residue on the surface of my polymer film/part. What is causing this?

This phenomenon is known as "blooming" or "migration." It occurs because slip agents like N-octadecyl-octadecanamide have limited solubility in the polymer matrix. After processing, as the

polymer cools and crystallizes, the additive is "squeezed out" of the amorphous regions and migrates to the surface.

- **Slow Blooming Nature:** N-octadecyl-octadecanamide is a secondary amide, which has a significantly higher molecular weight compared to primary amides like oleamide or erucamide. This results in a much slower migration rate. While this can be advantageous for applications requiring long-term slip performance and better printability, excessive loading can still lead to delayed blooming.
- **Concentration:** Using a higher concentration than necessary for the desired slip effect is a primary cause of excessive blooming.
- **Polymer Crystallinity:** Migration is slower in more crystalline polymers like HDPE and PP compared to less crystalline ones like LDPE. A change in polymer grade to one with lower crystallinity can increase blooming.

Q3: My dispersion seems poor, leading to inconsistent slip performance. How can I improve it?

Poor dispersion often results from inadequate mixing during processing or an incompatibility between the additive and the polymer.

- **Processing Temperature:** The processing temperature during melt compounding must be sufficiently above the melting point of N-octadecyl-octadecanamide (approx. 95-96°C) to ensure it melts completely and can be effectively distributed.
- **Mixing Efficiency:** The design of the extruder screw, particularly the inclusion of dispersive and distributive mixing elements, is critical. Screw speed and residence time also play a major role. Increasing screw speed can improve mixing, but excessively high speeds might reduce residence time too much.
- **Solubility Parameter:** For an additive to be compatible with a polymer, their solubility parameters should be similar. While a precise Hildebrand solubility parameter for N-octadecyl-octadecanamide is not readily available, its long aliphatic chains suggest it is highly nonpolar. It will be most compatible with nonpolar polymers like polyethylene and polypropylene.

Q4: How does N-octadecyl-octadecanamide differ from more common slip agents like erucamide or oleamide?

The primary difference lies in their chemical structure, which dictates their performance. Oleamide and erucamide are primary amides, while N-octadecyl-octadecanamide is a secondary bis-amide.

- **Migration Rate:** Secondary amides have higher molecular weights and migrate much more slowly. This leads to a delayed but more stable and long-lasting slip effect, often preferred for roll stock that shouldn't become too slippery too quickly.
- **Thermal Stability:** Secondary amides generally exhibit better thermal stability, making them suitable for processing at higher temperatures where primary amides might volatilize.
- **Surface Effects:** The slower migration reduces interference with downstream processes like printing, heat sealing, and lamination, which can be problematic with fast-blooming primary amides.

Data Presentation

Table 1: Physical and Chemical Properties of N-octadecyl-octadecanamide

Property	Value	Source(s)
Chemical Name	N-octadecyloctadecanamide	
Synonyms	Stearyl Stearamide, N-Octadecylstearamide	
CAS Number	13276-08-9	
Molecular Formula	C ₃₆ H ₇₃ NO	
Molecular Weight	535.97 g/mol	
Appearance	White, waxy solid (powder, beads, or flakes)	
Melting Point	95 - 96 °C	
Boiling Point	~628 °C (at 760 mmHg)	
Density	~0.859 g/cm ³	
Water Solubility	Very low (e.g., 50.6 µg/L at 20°C)	

Experimental Protocols

Protocol 1: Melt Compounding using a Twin-Screw Extruder

This protocol describes a general method for incorporating N-octadecyl-octadecanamide into a polymer matrix (e.g., Polyethylene).

- Material Preparation:
 - Dry the polymer pellets for 2-4 hours at 80-90°C to remove any residual moisture.
 - Accurately weigh the polymer pellets and N-octadecyl-octadecanamide powder/beads to the desired concentration (typically 0.1% to 1.0% by weight).

- Pre-mix the components in a bag or container by tumbling for several minutes to ensure a homogenous dry blend.
- Extruder Setup:
 - Use a co-rotating, intermeshing twin-screw extruder.
 - Set a temperature profile appropriate for the polymer. For LDPE, a typical profile might be:
 - Feed Zone: 160°C
 - Conveying/Melting Zones: 170°C, 180°C, 190°C
 - Mixing/Metering Zones: 195°C, 195°C
 - Die: 200°C
 - Ensure the temperature in all zones after the feed throat is well above the melting point of N-octadecyl-octadecanamide (>100°C).
 - Configure the screw with conveying elements in the feed zone, followed by kneading blocks or other mixing elements in the melting and mixing zones to ensure both distributive and dispersive mixing.
- Extrusion Process:
 - Set the screw speed (e.g., 200-400 RPM).
 - "Starve feed" the dry blend into the extruder using a gravimetric feeder at a controlled rate.
 - Once the process stabilizes, collect the extrudate strand.
 - Cool the strand in a water bath.
 - Use a pelletizer to cut the strand into pellets for subsequent analysis or molding.

Protocol 2: Assessment of Dispersion via Scanning Electron Microscopy (SEM)

This protocol outlines the steps to visualize the dispersion of N-octadecyl-octadecanamide within the polymer matrix.

- Sample Preparation:
 - Take a sample of the compounded polymer pellet or a molded part.
 - To view the internal structure, prepare a fresh fracture surface. Immerse the sample in liquid nitrogen for several minutes until fully cooled, then immediately fracture it with a sharp impact (cryo-fracturing). This provides a clean break without plastic deformation.
 - Mount the fractured sample onto an SEM stub using conductive carbon tape, with the fractured surface facing up.
 - Since polymers are non-conductive, a thin conductive coating is required to prevent charging under the electron beam. Sputter-coat the sample with a thin layer (5-10 nm) of gold
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